5-bromo-N-[4-(6-ethoxypyridazin-3-yl)phenyl]furan-2-carboxamide
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Overview
Description
5-bromo-N-[4-(6-ethoxypyridazin-3-yl)phenyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the furan ring, along with the bromine and pyridazinyl groups, contributes to the compound’s unique chemical properties and biological activities.
Preparation Methods
The synthesis of 5-bromo-N-[4-(6-ethoxypyridazin-3-yl)phenyl]furan-2-carboxamide typically involves several steps, including the formation of the furan ring, bromination, and coupling reactions. One common method for synthesizing this compound is through the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing various derivatives of furan compounds.
Chemical Reactions Analysis
5-bromo-N-[4-(6-ethoxypyridazin-3-yl)phenyl]furan-2-carboxamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The furan ring can undergo oxidation to form furanones, while reduction reactions can lead to the formation of dihydrofuran derivatives.
Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 5-bromo-N-[4-(6-ethoxypyridazin-3-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes and proteins involved in inflammatory and cancer pathways . The compound’s ability to interact with these targets is attributed to its unique chemical structure, which allows it to bind effectively to the active sites of these molecules.
Comparison with Similar Compounds
5-bromo-N-[4-(6-ethoxypyridazin-3-yl)phenyl]furan-2-carboxamide can be compared with other similar compounds, such as:
5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: This compound also contains a furan ring and bromine atom but differs in its substituents, leading to different biological activities and applications.
5-bromo-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)furan-2-carboxamide:
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and biological activities.
Properties
IUPAC Name |
5-bromo-N-[4-(6-ethoxypyridazin-3-yl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O3/c1-2-23-16-10-7-13(20-21-16)11-3-5-12(6-4-11)19-17(22)14-8-9-15(18)24-14/h3-10H,2H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYGVDMTOUSDTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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